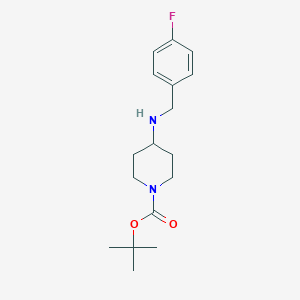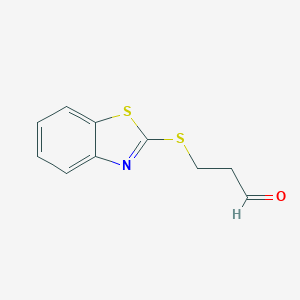
2-(3-Oxopropylthio)-benzthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3-Oxopropylthio)-benzthiazole, also known as OTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and disease treatment. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities. The synthesis method of OTB, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
作用機序
The mechanism of action of 2-(3-Oxopropylthio)-benzthiazole is complex and involves multiple pathways. The compound has been shown to interact with various cellular targets, including enzymes, receptors, and ion channels. One of the proposed mechanisms of action of 2-(3-Oxopropylthio)-benzthiazole is through the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 2-(3-Oxopropylthio)-benzthiazole can induce the expression of genes that promote cell death in cancer cells. Additionally, 2-(3-Oxopropylthio)-benzthiazole has been found to bind to the adenosine A3 receptor, which is involved in the regulation of inflammation and immune response.
生化学的および生理学的効果
2-(3-Oxopropylthio)-benzthiazole has been shown to have various biochemical and physiological effects on the body. The compound has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Moreover, 2-(3-Oxopropylthio)-benzthiazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can prevent the spread of cancer cells and reduce inflammation. Additionally, 2-(3-Oxopropylthio)-benzthiazole has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function.
実験室実験の利点と制限
2-(3-Oxopropylthio)-benzthiazole has several advantages for lab experiments, including its high purity and stability. The compound can be easily synthesized using the optimized method, and its effects on cellular targets can be measured using various assays. However, there are also limitations to using 2-(3-Oxopropylthio)-benzthiazole in lab experiments. The compound has low solubility in water, which can limit its bioavailability and efficacy. Moreover, the mechanism of action of 2-(3-Oxopropylthio)-benzthiazole is complex and involves multiple pathways, which can make it difficult to study its effects on specific cellular targets.
将来の方向性
There are several future directions for the study of 2-(3-Oxopropylthio)-benzthiazole. One potential direction is to investigate the compound's effects on other diseases, such as cardiovascular disease and diabetes. Moreover, the optimization of the synthesis method and the development of more soluble derivatives of 2-(3-Oxopropylthio)-benzthiazole can improve its bioavailability and efficacy. Additionally, the identification of specific cellular targets and the elucidation of the mechanism of action of 2-(3-Oxopropylthio)-benzthiazole can lead to the development of more targeted therapies for cancer and other diseases.
Conclusion
In conclusion, 2-(3-Oxopropylthio)-benzthiazole is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. The compound can be synthesized using a multistep process and has been shown to exhibit cytotoxic, anti-inflammatory, and neuroprotective effects. However, there are limitations to using 2-(3-Oxopropylthio)-benzthiazole in lab experiments, and further research is needed to optimize its bioavailability and efficacy. The future directions for the study of 2-(3-Oxopropylthio)-benzthiazole include investigating its effects on other diseases and identifying specific cellular targets and mechanisms of action.
科学的研究の応用
2-(3-Oxopropylthio)-benzthiazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-(3-Oxopropylthio)-benzthiazole has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-(3-Oxopropylthio)-benzthiazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
160137-19-9 |
|---|---|
製品名 |
2-(3-Oxopropylthio)-benzthiazole |
分子式 |
C10H9NOS2 |
分子量 |
223.3 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-ylsulfanyl)propanal |
InChI |
InChI=1S/C10H9NOS2/c12-6-3-7-13-10-11-8-4-1-2-5-9(8)14-10/h1-2,4-6H,3,7H2 |
InChIキー |
BLWYEHIJXVGBRZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCC=O |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCC=O |
同義語 |
Propanal, 3-(2-benzothiazolylthio)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

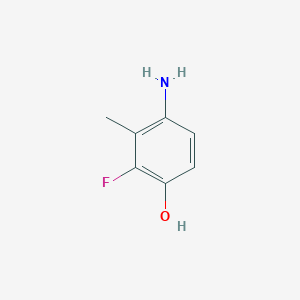
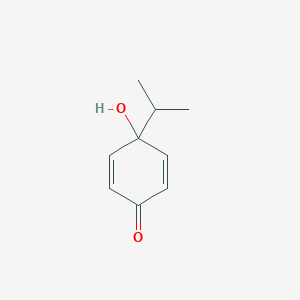
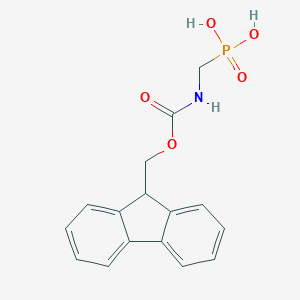
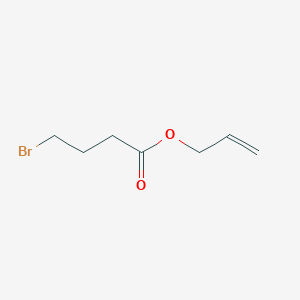
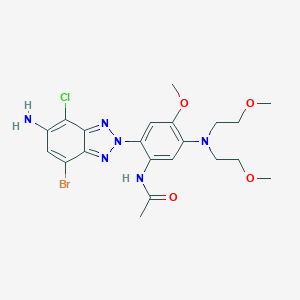

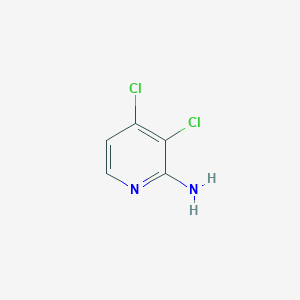
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)
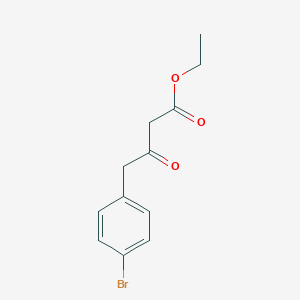
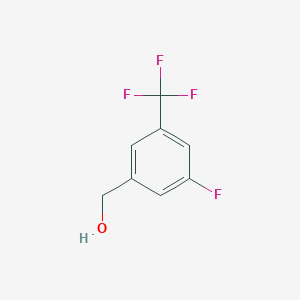
![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)
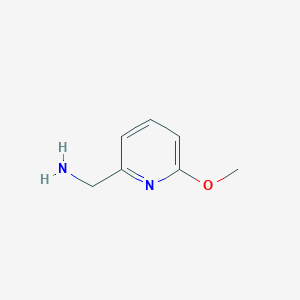
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)
